Product packaging for 3,5-Difluoro-phenoxyacetonitrile(Cat. No.:CAS No. 942473-61-2)

3,5-Difluoro-phenoxyacetonitrile

Cat. No.: B7779480
CAS No.: 942473-61-2
M. Wt: 169.13 g/mol
InChI Key: REGNRTITFABROP-UHFFFAOYSA-N
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Description

Overview of Fluorinated Organic Compounds in Academic and Industrial Contexts

Fluorinated organic compounds have garnered immense interest in both academic and industrial settings due to the unique properties imparted by the fluorine atom. youtube.com Fluorine's high electronegativity, combined with its relatively small size, can dramatically alter a molecule's physical, chemical, and biological characteristics. researchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the thermal and metabolic stability of a compound. scbt.com

In the pharmaceutical industry, the introduction of fluorine is a widely used strategy to improve a drug candidate's profile. researchgate.net Approximately 25% of all small-molecule drugs contain fluorine, and this trend is growing. bldpharm.com Fluorination can enhance a molecule's potency, selectivity, metabolic stability, and membrane permeability. researchgate.net Notable examples of successful fluorinated pharmaceuticals include the antidepressant Fluoxetine (Prozac®) and the antibiotic Ciprofloxacin. pitt.edu

Beyond medicine, fluorinated compounds are integral to the agrochemical sector, where they contribute to the development of more effective and stable pesticides. youtube.compitt.edu In materials science, these compounds are essential for creating advanced polymers, liquid crystals, and coatings with desirable properties like chemical inertness and high thermal stability. bldpharm.comcarlroth.com From refrigerants to high-performance plastics like polytetrafluoroethene (PTFE), the impact of organofluorine chemistry is widespread. bldpharm.comchemrxiv.org

The Role of Aryloxyacetonitriles as Versatile Synthons

In the field of organic synthesis, a "synthon" refers to an idealized fragment, usually a cation or anion, that assists in planning a synthesis by working backward from the target molecule—a process known as retrosynthetic analysis. nih.gov These conceptual synthons are then matched with real-world chemical reagents called "synthetic equivalents" to perform the actual reaction. carlroth.com

The aryloxyacetonitrile scaffold is a valuable structure in this context, serving as a versatile synthon for constructing more complex molecules. The parent compound, phenoxyacetonitrile (B46853), is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. bldpharm.com The structure contains several reactive sites: the aromatic ring, which can undergo electrophilic substitution, the ether linkage, and the nitrile group. The nitrile group (C≡N) is particularly useful as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form various heterocyclic rings, making it a gateway to diverse molecular architectures.

The presence of the ether oxygen and the methylene (B1212753) (-CH2-) spacer provides flexibility and specific spatial arrangements, which are crucial in designing molecules that can effectively interact with biological targets. The entire phenoxyacetonitrile unit can be considered a synthon for introducing a phenoxymethyl (B101242) group into a target structure, a common motif in many biologically active compounds.

Specific Research Focus: 3,5-Difluoro-phenoxyacetonitrile within the Broader Chemical Landscape

Within the family of fluorinated aryloxyacetonitriles, this compound (CAS No. 942473-61-2) is a compound of specific interest. It combines the versatile aryloxyacetonitrile core with a distinct difluorination pattern on the aromatic ring. The placement of two fluorine atoms at the meta-positions (3 and 5) of the phenyl ring significantly influences the molecule's electronic properties. This substitution pattern is known to impact the acidity of the phenolic precursor (3,5-difluorophenol) and alter the reactivity of the aromatic ring towards further substitution.

While extensive, peer-reviewed research focusing solely on this compound is not widely available in public literature, its significance can be inferred from its role as a chemical building block and the importance of its structural components in other published research. For instance, the closely related molecule 3,5-difluorobenzonitrile (B1349092) is a key precursor in the synthesis of Belzutifan, an inhibitor of the hypoxia-inducible factor-2α (HIF-2α). nih.gov This highlights the value of the 3,5-difluorophenyl moiety in medicinal chemistry for achieving potent and selective biological activity.

The synthesis of this compound would logically proceed via a Williamson ether synthesis, a standard and reliable method in organic chemistry. This reaction would involve the nucleophilic substitution of a haloacetonitrile, such as chloroacetonitrile, with 3,5-difluorophenol (B1294556) in the presence of a suitable base.

The primary value of this compound in contemporary research lies in its potential as an intermediate for creating more complex molecules, particularly for the life science industries. The strategic placement of the two fluorine atoms provides a unique electronic signature and metabolic stability, making it an attractive building block for discovery programs in drug and agrochemical development.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 942473-61-2 bldpharm.com
Molecular Formula C₈H₅F₂NO bldpharm.com
Molecular Weight 169.13 g/mol bldpharm.com
MDL Number MFCD09475446 bldpharm.com
SMILES Code N#CCOC1=CC(F)=CC(F)=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NO B7779480 3,5-Difluoro-phenoxyacetonitrile CAS No. 942473-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluorophenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGNRTITFABROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293765
Record name 2-(3,5-Difluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-61-2
Record name 2-(3,5-Difluorophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942473-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,5 Difluoro Phenoxyacetonitrile

Regioselective Synthesis Strategies and Mechanistic Considerations

The precise construction of the ether linkage in 3,5-Difluoro-phenoxyacetonitrile is a key challenge for chemists. This section explores modern approaches to achieve this transformation with high regioselectivity, examining both metal-free and alternative synthetic routes.

Metal-Free Approaches to Aryloxyacetonitrile Formation

Recent research has emphasized the development of environmentally benign synthetic methods that avoid the use of heavy metal catalysts. One such notable advancement is the metal-free synthesis of aryloxyacetonitriles from boronic acid precursors.

A novel, metal-free approach for the synthesis of aryloxyacetonitriles involves the reaction of arylboronic acids with halogenated acetonitriles. In a specific instance, 3,5-Difluorophenylboronic acid can serve as the starting material, reacting with bromoacetonitrile (B46782) to form the desired this compound intermediate. This reaction is a key step in a one-pot synthesis of aryloxyacetamides, where the phenoxyacetonitrile (B46853) is formed in situ.

The aforementioned reaction is promoted by an alkaline solution of hydrogen peroxide. The hydrogen peroxide plays a crucial dual role in the reaction mechanism. It facilitates the ipso-hydroxylation of the arylboronic acid, a key step in the formation of the phenoxy intermediate. Concurrently, it can also participate in the hydration of the nitrile group if the reaction is intended to proceed to the corresponding amide. The presence of an alkaline medium, such as sodium hydroxide (B78521), is essential for these transformations to occur.

The choice of solvent significantly influences the outcome of this synthesis. When the reaction is conducted in water, it tends to favor the one-pot synthesis of the aryloxyacetamide. However, by utilizing a mixed solvent system of water and N,N-Dimethylformamide (DMF), the reaction can be steered to yield the intermediate phenoxyacetonitrile. For instance, using DMF as the solvent has been shown to produce the intermediate phenoxyacetonitrile in a 74% yield. This highlights the importance of solvent engineering in controlling the reaction pathway and isolating the desired product.

Exploration of Alternative Synthetic Routes

Beyond the innovative metal-free boronic acid-based methods, more traditional and alternative strategies exist for the synthesis of this compound.

A primary and widely used method for the formation of ether linkages is the Williamson ether synthesis . researchgate.netmdpi.com This reaction typically involves the deprotonation of a phenol (B47542) by a base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. researchgate.netmdpi.com In the context of this compound synthesis, 3,5-difluorophenol (B1294556) would be treated with a suitable base, such as sodium hydride or potassium carbonate, to generate the 3,5-difluorophenoxide. masterorganicchemistry.com This phenoxide would then be reacted with a halogenated acetonitrile (B52724), such as bromoacetonitrile or chloroacetonitrile, to yield the final product. researchgate.net The efficiency of this SN2 reaction is dependent on the nature of the leaving group on the acetonitrile (I > Br > Cl) and the reaction conditions, which typically involve polar aprotic solvents like DMF or acetonitrile. byjus.comwikipedia.org

Another potential, though less common for this specific transformation, alternative is the Ullmann condensation . wikipedia.org This copper-catalyzed reaction traditionally involves the coupling of an aryl halide with an alcohol in the presence of a base at elevated temperatures. wikipedia.org For the synthesis of this compound, this could theoretically involve the reaction of 3,5-difluorohalobenzene with the sodium salt of hydroxyacetonitrile or, more plausibly, the coupling of 3,5-difluorophenol with a halogenated acetonitrile in the presence of a copper catalyst. wikipedia.orgarkat-usa.org Modern modifications of the Ullmann reaction have been developed that utilize ligands and milder reaction conditions. arkat-usa.org

Precursor Chemistry and Functional Group Interconversions

The availability and synthesis of the key precursors are paramount to the successful production of this compound. The primary precursor is 3,5-difluorophenol, which can be synthesized through various routes involving functional group interconversions.

One established method for the synthesis of 3,5-difluorophenol is through the diazotization of 3,5-difluoroaniline (B1215098) , followed by hydrolysis of the resulting diazonium salt. google.compatsnap.com This traditional method for preparing phenols involves treating the aniline (B41778) with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form the diazonium salt, which is then heated in an aqueous solution to yield the phenol. google.com However, this method can present safety risks associated with the handling of diazonium salts and may generate significant wastewater. google.com

An alternative and often preferred route to 3,5-difluorophenol involves the use of 3,5-difluorobromobenzene as a starting material. This can be converted to 3,5-difluorophenylboronic acid via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. patsnap.com The subsequent oxidation of the boronic acid, for example with an oxidizing agent like hydrogen peroxide, yields the desired 3,5-difluorophenol. patsnap.com

Furthermore, 3,5-difluorophenol can be prepared from 1,3,5-trifluorobenzene (B1201519) . One patented method describes the reaction of 1,3,5-trifluorobenzene with acetohydroxamic acid in the presence of a base and a suitable solvent to produce the 3,5-difluorophenol salt, which is then acidified to give the final product. google.com Another approach involves the reaction of 2,4,6-trifluorobenzoic acid in an alkaline solution, which upon heating, undergoes decarboxylation and hydroxylation to form 3,5-difluorophenolate. patsnap.com

Synthesis of Fluorinated Phenol Derivatives

The creation of this compound fundamentally relies on the availability of its core phenolic precursor, 3,5-Difluorophenol. The unique arrangement of two electron-withdrawing fluorine atoms on the phenol ring imparts increased acidity compared to its non-fluorinated counterpart, making it a versatile scaffold in organic synthesis. Several synthetic routes to this crucial intermediate have been developed, each with distinct advantages.

One prominent and versatile strategy involves the use of organoboron chemistry. This two-step process typically begins with 3,5-Difluorobromobenzene, which is converted to 3,5-difluorophenylboronic acid. This transformation is often achieved by reacting the starting material with a bromine-pulling agent like n-butyl lithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere, followed by the addition of a boric acid ester. google.compatsnap.com The subsequent oxidation of the boronic acid, often using an oxidizing agent in a suitable solvent, yields the desired 3,5-Difluorophenol. google.com Research has shown that this method can achieve high yields, with specific examples demonstrating yields of up to 85.8% for the boronic acid intermediate. patsnap.com

Another notable method for synthesizing 3,5-Difluorophenol starts from 1,3,5-Trifluorobenzene. This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction, where one of the fluorine atoms is displaced by a hydroxyl group. A specific example of this involves the reaction of 2,4,6-trifluorobenzoic acid with a strong base like sodium hydroxide in water at elevated temperatures and pressures, followed by acidification to produce 3,5-Difluorophenol with high purity and yield. patsnap.com While traditional methods often started with the more expensive 3,5-difluoroaniline and involved potentially hazardous diazonium salt hydrolysis, newer methods focus on more cost-effective and safer starting materials like 3,5-difluorobromobenzene. google.com

Table 1: Comparative Synthesis of 3,5-Difluorophenylboronic Acid Intermediate
Starting MaterialKey ReagentsSolventTemperatureYieldReference
3,5-Difluorobromobenzenen-Butyl Lithium, Boric AcidTetrahydrofuran (THF)-70°C78.5% patsnap.com
3,5-Difluorobromobenzenen-Butyl Lithium, Boric AcidTetrahydrofuran (THF)-60°C85.8% patsnap.com

Preparation of Acetonitrile Building Blocks

The second key component required for the synthesis of this compound is an acetonitrile building block, typically a haloacetonitrile such as bromoacetonitrile or chloroacetonitrile. The synthesis of the final product is commonly achieved through a Williamson ether synthesis, where the sodium or potassium salt of 3,5-Difluorophenol (a phenoxide) acts as a nucleophile, displacing the halide from the acetonitrile derivative.

The preparation of acetonitrile building blocks themselves is a well-established area of organic chemistry. For more complex structures, such as difluoro(trimethylsilyl)acetonitrile, innovative methods like the insertion of difluorocarbene into silyl (B83357) cyanide have been developed. nih.gov While not directly used for this compound, this illustrates the advanced techniques available for creating functionalized acetonitrile reagents. nih.gov The reactivity of the nitrile group also allows for its participation in a variety of organic transformations, making it a valuable functional group in synthetic chemistry. innospk.com

Green Chemistry Principles in the Synthesis of Fluorinated Aryloxyacetonitriles

The principles of green chemistry are increasingly influential in the design of synthetic routes for all chemical compounds, including fluorinated aryloxyacetonitriles. The goal is to minimize waste, use less hazardous materials, and improve energy efficiency. acs.org

Key principles highly relevant to this synthesis include:

Atom Economy : This principle, developed by Barry Trost, encourages the design of syntheses that maximize the incorporation of all reactant atoms into the final product. acs.org In the context of this compound synthesis, a Williamson ether synthesis generally has good atom economy, with the main byproduct being a simple salt (e.g., sodium bromide).

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste. acs.org Recent research has focused on developing catalytic domino reactions for the synthesis of related compounds like α-aryloxyacetonitriles, which can offer shorter reaction times and eliminate the need for additives. acs.org Copper-catalyzed systems, for example, are being explored for their environmentally benign character in C-C bond formations involving aryl acetonitriles. eie.gr

Use of Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry promotes the use of safer solvents, such as water or greener organic solvents, and the reduction of auxiliary substances. For instance, a patented synthesis of 3,5-difluorophenol utilizes water as a solvent in one of its key steps. patsnap.com

Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The development of chemoenzymatic strategies, for instance, in the synthesis of other fluorinated compounds, showcases how highly specific enzymes can eliminate the need for protecting groups. nih.gov

Recent advancements in green fluorine chemistry aim to develop more efficient and environmentally friendly fluorination processes by using low-cost and less hazardous nucleophilic fluorine sources. dovepress.com These principles guide the ongoing optimization of synthetic routes for compounds like this compound, aiming for processes that are not only efficient but also sustainable and environmentally responsible. eurekalert.orgsciencedaily.com

Elucidating the Chemical Reactivity and Transformation Pathways of 3,5 Difluoro Phenoxyacetonitrile

Reactivity at the Nitrile Functional Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations, including additions, cyclizations, hydrolysis, and reduction.

Nucleophilic Additions and Cyclization Reactions

The electrophilic carbon of the nitrile group readily participates in nucleophilic addition reactions. A notable example is the Knoevenagel condensation, where active methylene (B1212753) compounds react with nitriles in the presence of a base. For instance, 3,5-difluorobenzaldehyde, a related precursor, undergoes a piperidine-catalyzed Knoevenagel condensation with isobutyl cyanoacetate (B8463686) to form novel difluoro ring-disubstituted isobutyl phenylcyanoacrylates. This type of reaction highlights the potential for 3,5-Difluoro-phenoxyacetonitrile to react with various nucleophiles to generate more complex structures.

Furthermore, the nitrile functionality is a key participant in various cyclization reactions to form heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, analogous reactions provide insight into its potential. For example, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, produces cyclic ketones after acidic hydrolysis. wikipedia.org This suggests that a dinitrile derived from this compound could potentially undergo intramolecular cyclization to form a substituted cyclic system.

Another relevant cyclization is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org Given that this compound contains a reactive nitrile group, it could potentially serve as the nitrile component in Gewald-type reactions, leading to the formation of thiophene (B33073) derivatives bearing the 3,5-difluorophenoxy moiety. The synthesis of various quinazoline (B50416) and quinazolinone derivatives often involves precursors with nitrile functionalities, indicating another possible avenue for cyclization reactions involving this compound. wikipedia.orgnih.gov

Hydrolysis and Reduction Transformations

The reduction of the nitrile group offers a direct route to primary amines. For instance, this compound can be reduced to 2-(3,5-difluorophenoxy)ethan-1-amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) is also a common reducing agent for nitriles, converting them to primary amines. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenoxy Moiety

The presence of two fluorine atoms on the phenoxy ring significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Influence of Fluorine Substituents on Aromatic Ring Activation/Deactivation, including enhanced thermal stability and electronic properties due to meta-fluorination

The two fluorine atoms at the meta positions of the phenoxy ring are strongly electron-withdrawing groups. This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the π-system. cas.cn Common EAS reactions like nitration and Friedel-Crafts acylation would therefore be expected to proceed slower than on an unsubstituted benzene (B151609) ring and would require harsher reaction conditions. sigmaaldrich.comnih.gov The directing effect of the ether oxygen (an ortho-, para-director) and the two meta-directing fluorine atoms would lead to complex regiochemical outcomes in such reactions.

Studies on the Phenoxy Subunit as a Leaving Group in Nucleophilic Substitution Reactions (e.g., as observed in Beirut reaction analogues)

While the phenoxy group is generally not considered a good leaving group in nucleophilic aromatic substitution reactions, its departure can be facilitated in specific contexts, particularly when the aromatic ring is highly activated by strong electron-withdrawing groups. In reactions analogous to the Beirut reaction, which typically involves the formation of 2H-indazoles, the focus is on intramolecular cyclization rather than the intermolecular substitution of a phenoxy group. There is currently no direct evidence in the searched literature to suggest that the 3,5-difluorophenoxy moiety in this compound acts as a leaving group in Beirut-like reactions.

Role as an Intermediate in Complex Molecule Construction

The diverse reactivity of its functional groups makes this compound a valuable building block in organic synthesis. The presence of the difluorinated phenyl ring is of particular interest in medicinal chemistry and agrochemistry, as the incorporation of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and lipophilicity.

While specific, multi-step syntheses starting directly from this compound are not extensively detailed in the provided search results, the utility of the 3,5-difluorophenoxy moiety is evident in the synthesis of various bioactive compounds. For example, this structural motif is found in novel herbicides and antifungal agents. nih.govnih.gov The synthesis of these complex molecules often involves the coupling of a 3,5-difluorophenoxy-containing fragment with other heterocyclic systems. The nitrile group of this compound provides a handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

Catalytic Reaction Pathways (e.g., analogous to the use of 3,5-difluorobenzonitrile (B1349092) as a catalyst intermediate in cross-coupling reactions)

The presence of the nitrile group and the fluorinated aromatic ring in this compound suggests its potential participation in various catalytic transformations, particularly in cross-coupling reactions. An analogous compound, 3,5-difluorobenzonitrile, has been shown to play a role in facilitating nickel-catalyzed cross-coupling reactions. ossila.com It assists in the conversion of a catalytically inactive nickel-phosphine complex to a desired nickel-alkene catalyst intermediate. ossila.com This suggests that this compound could potentially exhibit similar behavior, acting as a ligand or an activator in catalytic cycles.

The nitrile group itself is a versatile functional group that can undergo a variety of transformations. libretexts.org For instance, the carbon-nitrogen triple bond is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org This reactivity can be harnessed in catalytic processes.

One of the most significant classes of reactions for aryl nitriles is transition metal-catalyzed cross-coupling. While the cyano group is generally a poor leaving group, under certain catalytic conditions, C-CN bond activation can occur, leading to the substitution of the nitrile with other functional groups.

Table 1: Potential Analogous Catalytic Cross-Coupling Reactions for this compound

Reaction TypeCatalyst System (Analogous)Potential ReactantPotential Product
Suzuki-Miyaura CouplingPd(OAc)₂ / SPhosArylboronic acid3,5-Difluoro-phenoxy-biphenyl derivative
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAPAmineN-Aryl-3,5-difluoro-phenoxyaniline derivative
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuITerminal alkyne3,5-Difluoro-phenoxy-alkynylbenzene derivative

This table presents hypothetical reactions based on the known reactivity of other aryl nitriles and related fluorinated compounds. Specific conditions for this compound would require experimental validation.

Furthermore, the fluorine atoms on the aromatic ring can also influence reactivity. In some instances, C-F bond activation can be achieved, particularly with nickel catalysts, enabling cross-coupling reactions at the fluorinated positions. beilstein-journals.orgnih.gov This provides another potential avenue for the catalytic functionalization of this compound.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. acsgcipr.orgnih.govnih.gov The nitrile functionality within this compound makes it a plausible candidate for incorporation into various MCRs, leading to the rapid assembly of complex molecular scaffolds.

The reactivity of the nitrile group allows it to act as an electrophile or to be transformed into other reactive intermediates suitable for MCRs. libretexts.orglibretexts.org For example, the reduction of the nitrile to an amine or its hydrolysis to a carboxylic acid in situ could generate a component for a subsequent MCR. However, the direct participation of the nitrile group is also a key feature of several named MCRs.

A pertinent example is the potential for this compound to participate in reactions analogous to those of benzoylacetonitriles, which are known to be versatile precursors for the synthesis of five-membered heterocycles. tubitak.gov.tr The active methylene group adjacent to the nitrile in phenoxyacetonitrile (B46853) could potentially undergo condensation reactions, a common initiating step in many MCRs.

One of the most prominent classes of MCRs involves isonitriles, such as in the Passerini and Ugi reactions. nih.gov While this compound is not an isonitrile, its nitrile group could potentially be converted to an isonitrile under specific reaction conditions, thereby opening up this rich area of MCR chemistry.

Table 2: Plausible Multi-Component Reactions Involving this compound Derivatives

MCR Type (Hypothetical)Reactant 1Reactant 2Reactant 3Potential Product Class
Gewald ReactionThis compoundAldehyde or KetoneElemental SulfurSubstituted thiophene
Thorpe-Ziegler Reaction (intramolecular)A precursor with a second reactive site--Fused heterocyclic system
Ugi-type Reaction (post-modification)Amine (from reduction of nitrile)Aldehyde or KetoneIsocyanideComplex amide derivative

This table outlines hypothetical MCRs based on the known reactivity of the nitrile functional group. The successful implementation of these reactions with this compound would depend on specific reaction conditions and potential steric or electronic effects of the difluorophenoxy group.

The development of novel MCRs is an active area of research, and the unique electronic properties conferred by the difluorophenyl group in this compound could lead to new and interesting chemical transformations. The synthesis of novel heterocyclic structures, which are prevalent in pharmaceuticals, is a particularly attractive application for MCRs involving this compound. chemrxiv.orgrsc.org

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Building Block in Pharmaceutical Intermediate Synthesis

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. While direct research on the application of 3,5-Difluoro-phenoxyacetonitrile in pharmaceutical synthesis is not extensively documented, the utility of structurally related compounds underscores its potential. For instance, the analogous compound 3,5-Difluoro-2-methylbenzonitrile serves as a key intermediate in the synthesis of fluorinated aromatic compounds that are integral to the development of active pharmaceutical ingredients (APIs). The difluorinated phenyl moiety is a common feature in molecules designed for therapeutic purposes.

Furthermore, the broader class of phenoxyacetamide derivatives has been investigated for various medicinal applications. Studies have shown that these scaffolds can be elaborated into potent inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases. Computational and in-silico studies of 2-phenoxyacetamide (B1293517) derivatives have also identified them as potential inhibitors for viral proteases, highlighting the value of this chemical class in drug discovery. Given these precedents, this compound represents a promising starting material for the synthesis of novel, fluorinated pharmaceutical intermediates, offering a pathway to new therapeutic agents with improved pharmacological profiles.

Contribution to the Synthesis of Functional Organic Materials (e.g., considerations based on related difluorinated benzonitrile (B105546) applications in OLEDs research)

The field of organic electronics has seen remarkable advancements, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The performance of these devices is heavily reliant on the molecular architecture of the organic materials used. Difluorinated benzonitrile derivatives have emerged as crucial components in the design of high-performance OLEDs, especially those utilizing the principle of Thermally Activated Delayed Fluorescence (TADF).

In many TADF emitters, a donor-acceptor (D-A) molecular design is employed to achieve a small energy gap between the singlet and triplet excited states, which is essential for efficient light emission. The electron-withdrawing nature of the difluorinated phenyl ring, coupled with the cyano group, makes the benzonitrile moiety an effective electron acceptor. When combined with suitable electron-donating units, such as carbazole (B46965) or phenoxazine, the resulting molecules can exhibit desirable TADF properties. Research has demonstrated that fluorinated benzonitrile compounds can lead to tunable and stimuli-responsive emission characteristics in OLED devices. Although specific research on this compound in OLEDs is limited, its structural similarity to these successful benzonitrile-based materials suggests its potential as a building block for novel emitters or host materials in next-generation displays and lighting.

Development of Agrochemical Precursors and Related Compounds

The agrochemical industry also benefits significantly from the unique properties of organofluorine compounds. The inclusion of fluorine can enhance the efficacy and stability of pesticides and herbicides. As with pharmaceuticals, the application of closely related compounds provides a strong indication of the potential utility of this compound. For example, 3,5-Difluoro-2-methylbenzonitrile is utilized in the creation of agrochemicals, where its chemical features contribute to the biological activity of the final products.

The development of new agrochemicals is a critical endeavor to ensure global food security. The ability to synthesize novel active ingredients with improved performance and environmental profiles is paramount. The 3,5-difluorophenyl group is a key toxophore in some modern agrochemicals, and the phenoxyacetonitrile (B46853) scaffold offers multiple points for further chemical modification. This allows for the fine-tuning of properties such as solubility, soil mobility, and target specificity. Therefore, this compound stands as a valuable precursor for the synthesis of new generations of fluorinated agrochemicals.

Design and Synthesis of Advanced Ligands and Catalysts

In the realm of coordination chemistry and catalysis, the design of ligands is crucial for controlling the reactivity and selectivity of metal complexes. Nitrile-containing compounds are well-known for their ability to coordinate to metal centers, and the electronic properties of these ligands can be finely tuned through substitution on the aromatic ring. The presence of two electron-withdrawing fluorine atoms in this compound can significantly modulate the electronic character of the nitrile group and the aromatic system.

This electronic modification can influence the stability and catalytic activity of the resulting metal complexes. While specific examples of this compound as a ligand are not prevalent in the literature, the principles of ligand design suggest its potential in this area. By altering the electron density at the metal center, such ligands can impact a wide range of catalytic transformations, from cross-coupling reactions to polymerization. The synthesis of advanced ligands from precursors like this compound could therefore lead to the development of novel and more efficient catalytic systems.

Chemical Compounds Mentioned

Role in Mechanistic Biological Research and Chemical Biology

Investigation of Enzyme-Substrate Interactions

No research is available that specifically investigates the interactions between 3,5-Difluoro-phenoxyacetonitrile and enzyme substrates.

Analysis of Protein Modifications

There are no documented studies on the use of this compound for the analysis of protein modifications.

Application as a Chemical Probe for Biological Pathways

The application of this compound as a chemical probe to investigate biological pathways has not been reported in scientific literature.

Impact of Fluorination on Molecular Recognition and Binding Affinity

While the impact of fluorination is a significant area of study in medicinal chemistry, no specific research is available that analyzes the effect of the 3,5-difluoro substitution pattern of this particular molecule on its molecular recognition and binding affinity in biological systems.

Comprehensive Spectroscopic Characterization and Structure Elucidation of 3,5 Difluoro Phenoxyacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HMQC) for Complex Structure Resolution2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting the different parts of the molecule.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Interpretation of Characteristic Fragment Ions for Structural InformationElectron ionization (EI) or other fragmentation techniques in mass spectrometry would break the molecule into characteristic fragments. The analysis of these fragment ions would provide further confirmation of the molecular structure. Common fragmentation pathways for phenoxyacetonitrile (B46853) derivatives might include cleavage of the ether bond or loss of the cyanomethyl group.

Without access to this foundational data, any attempt to write the specified article would be purely speculative and would not meet the required standards of scientific accuracy. The following tables, which were intended to be populated with experimental data, remain empty, highlighting the current data gap.

Data Tables

Table 1: ¹H NMR Data for 3,5-Difluoro-phenoxyacetonitrile

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data Not Available
Data Not Available

Table 2: ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Table 3: ¹⁹F NMR Data for this compound

Fluorine Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Molecular Formula Calculated Mass (m/z) Measured Mass (m/z)

Table 5: Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure
Data Not Available

Table 6: List of Compounds Mentioned

Compound Name
This compound
3,5-Difluorophenol (B1294556)
Acetonitrile (B52724)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, a detailed analysis of its IR and Raman spectra provides invaluable insights into its molecular framework, functional groups, and conformational preferences.

Identification of Characteristic Functional Group Vibrations (e.g., nitrile stretching frequencies)

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the various functional groups present in the molecule. The most prominent and diagnostically significant of these is the nitrile (C≡N) stretching vibration.

Nitrile Group (C≡N): The C≡N triple bond gives rise to a sharp and intense absorption band in the IR spectrum, typically appearing in the range of 2200-2260 cm⁻¹. In the Raman spectrum, this vibration also produces a strong, sharp band. For this compound, the electron-withdrawing nature of the fluorine atoms on the phenyl ring is expected to slightly increase the frequency of the nitrile stretch compared to the unsubstituted phenoxyacetonitrile. Based on data for related nitrile-containing aromatic compounds, the C≡N stretching frequency for this compound is predicted to be in the upper end of this range.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

Methylene (B1212753) (CH₂) Group: The methylene bridge (-O-CH₂-CN) will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching of the ether linkage is anticipated to produce a strong band in the IR spectrum, typically found between 1200 and 1275 cm⁻¹. The corresponding symmetric stretch is often weaker in the IR but may be more prominent in the Raman spectrum, appearing around 1020-1080 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring typically appear as a set of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands. For a 1,3,5-trisubstituted benzene ring, characteristic absorptions are expected around 1580 cm⁻¹ and 1450 cm⁻¹.

C-F Stretching: The carbon-fluorine (C-F) stretching vibrations are known to be strong in the IR spectrum and typically occur in the range of 1100-1400 cm⁻¹. In this compound, two distinct C-F stretching bands are expected.

The following table summarizes the predicted characteristic vibrational frequencies for this compound based on known data for analogous compounds like phenoxyacetonitrile and 1,3-difluorobenzene.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Nitrile (C≡N)Stretching2240 - 2260Medium-Strong, SharpStrong, Sharp
Aromatic C-HStretching3050 - 3150Medium-WeakMedium
Methylene (-CH₂-)Asymmetric Stretching~2930MediumMedium
Methylene (-CH₂-)Symmetric Stretching~2870MediumMedium
Ether (Ar-O-CH₂)Asymmetric C-O-C Stretching1200 - 1275StrongMedium
Aromatic C=CRing Stretching1580 - 1600Medium-StrongStrong
Aromatic C=CRing Stretching1450 - 1500Medium-StrongMedium
Carbon-Fluorine (C-F)Stretching1100 - 1400StrongWeak

Conformational Analysis via Vibrational Signatures

The flexibility of the ether linkage in this compound allows for the existence of different conformational isomers, primarily arising from the rotation around the C-O bond. These conformers, while chemically identical, can have distinct vibrational signatures, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹).

Studies on similar molecules, such as 4-(4-tritylphenoxy)phthalonitrile, have demonstrated that different conformers can coexist and be identified through their unique vibrational bands. nih.govmdpi.commdpi.com For this compound, it is plausible that at least two stable conformers exist: a planar conformer where the -CH₂-CN group lies in the plane of the phenyl ring, and a non-planar (gauche) conformer where it is rotated out of the plane.

The vibrational modes most sensitive to conformational changes are typically those involving the ether linkage and the methylene group. Subtle shifts in the C-O-C and CH₂ rocking/twisting vibrational frequencies can be indicative of the presence of different conformers. A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to definitively assign specific spectral features to individual conformers. The presence of multiple bands in regions where a single band is expected for a rigid molecule can be a strong indicator of conformational heterogeneity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene ring.

The primary electronic transitions in aromatic compounds are the π → π* transitions. For benzene and its derivatives, two main absorption bands are typically observed: the E₂-band (around 200-220 nm) and the B-band (around 250-270 nm). The B-band, which is due to a symmetry-forbidden transition in benzene, often shows fine vibrational structure.

In this compound, the presence of the phenoxyacetonitrile chromophore will give rise to absorptions in the UV region. The substitution of the aromatic ring with two fluorine atoms is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted phenoxyacetonitrile. This is due to the electron-donating character of the ether oxygen and the influence of the fluorine atoms on the molecular orbitals.

The expected electronic transitions for this compound are summarized in the table below.

Transition Type Chromophore Predicted λmax (nm)
π → π* (E₂-band)Substituted Benzene Ring~210 - 230
π → π* (B-band)Substituted Benzene Ring~260 - 280

Integration of Multi-Spectroscopic Data for Definitive Structure Elucidation

The definitive structural elucidation of this compound is achieved through the synergistic integration of data from various spectroscopic techniques. While each method provides a piece of the structural puzzle, their combination allows for a comprehensive and unambiguous assignment.

The IR and Raman spectra confirm the presence of the key functional groups: the nitrile, the ether linkage, the methylene bridge, and the 1,3,5-trisubstituted difluorophenyl ring. The characteristic stretching frequencies, particularly that of the nitrile group, serve as a strong diagnostic marker. Furthermore, the detailed analysis of the fingerprint region in both IR and Raman spectra offers the potential to investigate the conformational landscape of the molecule.

UV-Vis spectroscopy complements the vibrational data by providing information about the electronic structure of the molecule, confirming the presence of the aromatic chromophore and the influence of the substituents on the π-electron system.

By combining the information from these spectroscopic methods with other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), a complete and detailed picture of the molecular structure, connectivity, and conformation of this compound can be constructed, leaving no ambiguity as to its identity.

Synthesis and Investigation of 3,5 Difluoro Phenoxyacetonitrile Derivatives and Analogues

Systematic Modification of the Phenoxy Moiety for Novel Compound Generation

The synthesis of 3,5-Difluoro-phenoxyacetonitrile typically proceeds through the nucleophilic substitution of a suitable leaving group on a difluorinated phenol (B47542) with a haloacetonitrile. A common route involves the Williamson ether synthesis, where 3,5-difluorophenol (B1294556) is treated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic source of the cyanomethyl group, such as bromoacetonitrile (B46782) or chloroacetonitrile.

Systematic modification of the phenoxy moiety to generate novel compounds can be achieved by introducing various substituents onto the aromatic ring of 3,5-difluorophenol prior to the ether synthesis. These modifications can be used to probe structure-activity relationships and fine-tune the electronic and steric properties of the resulting phenoxyacetonitrile (B46853). For instance, the introduction of additional alkyl, alkoxy, or halogen groups at other positions on the phenyl ring can be accomplished through standard aromatic substitution reactions.

A generalized synthetic scheme is presented below:

Scheme 1: General Synthesis of this compound Derivatives

Generated code
Reactant 1 (Phenol) Reactant 2 Base Solvent Typical Reaction Conditions Product
3,5-DifluorophenolBromoacetonitrileK₂CO₃AcetoneReflux, 12-24 hThis compound
3,5-Difluoro-4-methylphenolChloroacetonitrileNaHTHF0 °C to rt, 6-12 h3,5-Difluoro-4-methyl-phenoxyacetonitrile
3,5-Difluoro-2-methoxyphenolBromoacetonitrileCs₂CO₃DMFrt, 8-16 h3,5-Difluoro-2-methoxy-phenoxyacetonitrile

Interactive Data Table: Synthesis of this compound Derivatives

Reactant 1 (Phenol)Reactant 2BaseSolventTypical Reaction ConditionsProduct
3,5-DifluorophenolBromoacetonitrileK₂CO₃AcetoneReflux, 12-24 hThis compound
3,5-Difluoro-4-methylphenolChloroacetonitrileNaHTHF0 °C to rt, 6-12 h3,5-Difluoro-4-methyl-phenoxyacetonitrile
3,5-Difluoro-2-methoxyphenolBromoacetonitrileCs₂CO₃DMFrt, 8-16 h3,5-Difluoro-2-methoxy-phenoxyacetonitrile

Chemical Transformations at the Acetonitrile (B52724) Group for Derivatization

The acetonitrile group in this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the nitrile carbon and those involving the adjacent methylene (B1212753) group.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-Difluoro-phenoxyacetic acid, or the amide, 3,5-Difluoro-phenoxyacetamide, as an intermediate. byjus.com Complete hydrolysis to the carboxylic acid is typically achieved using strong acids or bases with heating. byjus.com

Reduction: The nitrile group can be reduced to a primary amine, (3,5-Difluoro-phenoxy)ethanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a route to compounds with a basic nitrogen center.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile to form, after hydrolysis of the intermediate imine, ketones. byjus.com For example, the reaction with methylmagnesium bromide would yield 1-(3,5-Difluoro-phenoxy)propan-2-one.

Knoevenagel Condensation: The presence of the electron-withdrawing phenoxy group and the nitrile itself acidifies the protons on the adjacent methylene group. This allows for deprotonation with a suitable base and subsequent condensation with aldehydes or ketones in a Knoevenagel-type reaction to form α,β-unsaturated products. chemrxiv.orgnih.gov

Starting Material Reagent(s) Product Reaction Type
This compoundH₃O⁺, Δ3,5-Difluoro-phenoxyacetic acidHydrolysis
This compound1. LiAlH₄; 2. H₂O(3,5-Difluoro-phenoxy)ethanamineReduction
This compound1. CH₃MgBr; 2. H₃O⁺1-(3,5-Difluoro-phenoxy)propan-2-oneGrignard Addition
This compoundBenzaldehyde, Piperidine2-(3,5-Difluoro-phenoxy)-3-phenylacrylonitrileKnoevenagel Condensation

Interactive Data Table: Derivatization of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundH₃O⁺, Δ3,5-Difluoro-phenoxyacetic acidHydrolysis
This compound1. LiAlH₄; 2. H₂O(3,5-Difluoro-phenoxy)ethanamineReduction
This compound1. CH₃MgBr; 2. H₃O⁺1-(3,5-Difluoro-phenoxy)propan-2-oneGrignard Addition
This compoundBenzaldehyde, Piperidine2-(3,5-Difluoro-phenoxy)-3-phenylacrylonitrileKnoevenagel Condensation

Structure-Reactivity Relationships in Related Difluorinated Aryloxyacetonitriles

The reactivity of difluorinated aryloxyacetonitriles is significantly influenced by the position of the fluorine atoms on the aromatic ring. In the case of this compound, the meta-positioning of the two fluorine atoms has distinct electronic effects that govern its reactivity.

The fluorine atoms are strongly electron-withdrawing through the inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution. However, the fluorine atoms are also weak deactivators through resonance, with their lone pairs participating in the π-system. In the meta position, the inductive effect is dominant.

The electron-withdrawing nature of the 3,5-difluorophenoxy group enhances the acidity of the α-protons of the acetonitrile moiety. This increased acidity facilitates the formation of a carbanion, making the compound a more reactive substrate in base-catalyzed reactions such as alkylations and condensations at the α-position.

Comparative Studies with Monofluorinated and Non-Fluorinated Analogues to Assess Fluorine's Impact

Comparing this compound with its monofluorinated (e.g., 3-fluoro-phenoxyacetonitrile) and non-fluorinated (phenoxyacetonitrile) analogues reveals the significant impact of fluorine substitution.

Property Non-Fluorinated Monofluorinated Difluorinated (3,5-)
Acidity of α-protons BaseMore acidicMost acidic
Lipophilicity LowerHigherHighest
Electrophilicity of Nitrile Carbon BaseSlightly increasedIncreased
Reactivity in Electrophilic Aromatic Substitution HighestLowerLowest
Metabolic Stability LowerHigherHighest

Interactive Data Table: Comparison of Fluorinated and Non-Fluorinated Analogues

PropertyNon-FluorinatedMonofluorinatedDifluorinated (3,5-)
Acidity of α-protons BaseMore acidicMost acidic
Lipophilicity LowerHigherHighest
Electrophilicity of Nitrile Carbon BaseSlightly increasedIncreased
Reactivity in Electrophilic Aromatic Substitution HighestLowerLowest
Metabolic Stability LowerHigherHighest

The introduction of fluorine atoms generally increases the lipophilicity of the molecule, which can have profound effects on its transport and distribution in biological systems. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways involving C-H bond cleavage, thereby increasing the metabolic stability of the compound.

Influence of Fluorine Substitution Pattern on Chemical Properties and Reactivity (e.g., effects of meta-fluorination on stability and electronic properties)

The substitution pattern of fluorine on the phenyl ring is a critical determinant of the molecule's chemical properties and reactivity. In this compound, the meta-positioning of the fluorine atoms results in additive electron-withdrawing effects on the aromatic ring.

This meta-substitution pattern significantly impacts the electronic properties of the molecule. researchgate.net The electron density of the aromatic ring is reduced, making it less susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the difluorinated ring enhances the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack.

Prospective Research Avenues and Future Directions in 3,5 Difluoro Phenoxyacetonitrile Chemistry

Development of Novel Catalytic Transformations Incorporating the Compound

The reactivity of 3,5-Difluoro-phenoxyacetonitrile offers a fertile ground for the development of novel catalytic transformations. The electron-withdrawing nature of the two fluorine atoms and the nitrile group can significantly influence the reactivity of the aromatic ring, making it amenable to a variety of catalytic cross-coupling reactions.

Future research could focus on palladium-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A key area of exploration would be the development of efficient protocols for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions at the positions ortho and para to the phenoxyacetonitrile (B46853) group. researchgate.net The choice of ligands, bases, and reaction conditions will be crucial in achieving high regioselectivity and yields. The development of these methods would provide a direct route to a diverse range of functionalized derivatives with potential biological activity.

Furthermore, the nitrile group itself can be a handle for various transformations. Catalytic hydration of the nitrile to an amide or its reduction to an amine would yield valuable intermediates for further derivatization. Research into selective catalytic methods for these transformations in the presence of the fluorinated ring would be highly valuable.

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

Current synthetic strategies for fluorinated aromatic compounds often rely on multi-step processes that may not be environmentally benign. tandfonline.com Future research should prioritize the development of more sustainable and efficient methods for the synthesis of this compound and its derivatives.

One promising avenue is the exploration of late-stage fluorination techniques. While the traditional synthesis likely involves the coupling of 3,5-difluorophenol (B1294556) with a haloacetonitrile, alternative routes involving the direct C-H fluorination of a phenoxyacetonitrile precursor could offer a more atom-economical approach. tandfonline.com Additionally, flow chemistry presents a significant opportunity for the safer and more efficient synthesis of fluorinated compounds. nih.gov The use of microreactors can allow for precise control over reaction parameters, potentially improving yields and reducing waste. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to the sustainability of the process by reducing solvent usage and purification steps. researchgate.net Investigating the use of greener solvents and catalysts is another critical aspect of developing sustainable methodologies for the production and transformation of this compound.

Advanced Applications in Targeted Organic Synthesis and Complex Molecule Assembly

The unique structural features of this compound make it an attractive building block for the synthesis of complex and biologically active molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov

A significant area of future research will be the incorporation of the 3,5-difluorophenoxy moiety into scaffolds of known pharmacophores to modulate their biological activity. nih.gov The nitrile group can serve as a key anchor point for the construction of heterocyclic rings, which are prevalent in many pharmaceuticals. For instance, it can be used in the synthesis of substituted imidazoles, pyrimidines, or other nitrogen-containing heterocycles. researchgate.net

The strategic placement of two fluorine atoms can also influence the conformation of molecules, which can be exploited in the design of compounds that target specific protein-protein interactions or enzyme active sites. Researchers could explore the use of this compound in the synthesis of peptidomimetics or other complex natural product analogues.

Integration with Emerging Technologies in Chemical Research and High-Throughput Screening

The advancement of chemical research is increasingly driven by the integration of emerging technologies such as automation and computational modeling. These technologies can significantly accelerate the discovery and optimization of reactions and molecules related to this compound.

High-throughput screening (HTS) methodologies can be employed to rapidly screen a large number of catalysts, ligands, and reaction conditions for novel transformations of this compound. unchainedlabs.com This would allow for the rapid identification of optimal conditions for desired reactions, saving significant time and resources. unchainedlabs.com Automated synthesis platforms can then be used to synthesize libraries of derivatives for biological screening. sigmaaldrich.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the reactivity and reaction mechanisms of this compound. researchgate.netchemrxiv.org These studies can help in predicting the most likely sites of reaction, understanding the role of catalysts, and designing more efficient synthetic routes. researchgate.netchemrxiv.org The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this versatile building block.

Q & A

Basic: What are the standard synthetic routes for 3,5-Difluoro-phenoxyacetonitrile, and what reagents are typically employed?

Answer:
this compound is synthesized via substitution, reduction, and oxidation reactions. Key methods include:

  • Substitution Reactions : Fluorine atoms on the phenyl ring undergo substitution using sodium hydride (NaH) and alkyl halides to generate derivatives like substituted phenylacetonitriles .
  • Reduction : The nitrile group can be reduced to a primary amine (e.g., 3,5-Difluorophenylethylamine) using lithium aluminum hydride (LiAlH₄) in anhydrous ether .
  • Oxidation : Potassium permanganate (KMnO₄) in acidic/basic conditions oxidizes the nitrile to 3,5-Difluorobenzoic acid .
    For multi-step syntheses, AI-powered tools (e.g., Reaxys, PISTACHIO databases) can predict feasible routes, emphasizing one-step strategies for efficiency .

Advanced: How do the electron-withdrawing effects of fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions compared to non-fluorinated analogs?

Answer:
The two fluorine atoms at the 3,5-positions create a strong electron-withdrawing effect, lowering the electron density of the aromatic ring. This activates the nitrile group for nucleophilic attack, enhancing reactivity in reactions like:

  • Nitrile hydration to amides or carboxylic acids.
  • Cyanoalkylation with Grignard reagents.
    Compared to 4-Fluorophenylacetonitrile, the additional fluorine in this compound amplifies this effect, leading to faster reaction kinetics and higher yields in nucleophilic additions . Computational studies (e.g., DFT calculations) are recommended to quantify electronic effects and predict regioselectivity.

Basic: What spectroscopic methods are recommended for characterizing the purity and structure of this compound?

Answer:
Key techniques include:

  • ¹H NMR and ¹⁹F NMR : To confirm fluorine substitution patterns and aromatic proton environments. For example, the symmetric 3,5-difluoro substitution results in distinct splitting patterns .
  • IR Spectroscopy : The nitrile group exhibits a sharp C≡N stretch near ~2250 cm⁻¹ .
  • HPLC : To assess purity (>97% as per industrial standards) and detect trace impurities .
  • Melting Point Analysis : Reported melting points (200–208°C) serve as a quick purity check .

Advanced: In optimizing the synthesis of this compound, how can contradictory data regarding reaction yields under varying solvent polarities be resolved?

Answer:
Contradictions in solvent-dependent yields often arise from competing reaction pathways (e.g., solvolysis vs. substitution). Methodological approaches include:

  • Systematic Solvent Screening : Test polar aprotic (DMF, DMSO), non-polar (toluene), and protic (ethanol) solvents to map yield trends .
  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FT-IR or Raman spectroscopy) to identify rate-determining steps .
  • Computational Modeling : Use tools like COSMO-RS to predict solvent effects on transition states and intermediate stability .
    For example, LiAlH₄-mediated reductions may favor anhydrous ethers to avoid side reactions with protic solvents .

Advanced: What are the challenges in utilizing this compound as a building block for bioactive molecules, and how can these be methodologically addressed?

Answer:
Challenges include:

  • Stability Issues : The nitrile group may hydrolyze under acidic/basic conditions. Solution : Use protective groups (e.g., trityl) during synthesis .
  • Regioselectivity : Competing substitution at fluorine vs. nitrile sites. Solution : Optimize catalysts (e.g., Pd/Cu systems) for selective functionalization .
  • Bioactivity Prediction : Limited data on fluorine-specific interactions. Solution : Perform molecular docking studies with target enzymes (e.g., kinases) to identify binding motifs .
    Recent studies highlight its utility in synthesizing fluorinated analogs of pharmaceutical intermediates, leveraging fluorine’s metabolic stability .

Basic: How does this compound compare to halogenated analogs like 3,5-Dichloro-4-fluorobenzonitrile in materials science applications?

Answer:
While both compounds feature electron-withdrawing groups, differences include:

  • Electronegativity : Fluorine’s higher electronegativity enhances electronic properties in conductive polymers compared to chlorine .
  • Thermal Stability : Chlorinated analogs (e.g., 3,5-Dichloro-4-fluorobenzonitrile) exhibit higher melting points, making them suitable for high-temperature materials .
  • Reactivity : The nitrile group in this compound is more reactive in cycloadditions, enabling diverse polymer backbones .

Advanced: What computational tools are recommended for designing novel derivatives of this compound with enhanced properties?

Answer:

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, BKMS_METABOLIC) predict viable synthetic routes and precursor compatibility .
  • Molecular Dynamics (MD) Simulations : Assess steric and electronic effects of substituents on reactivity .
  • QSAR Modeling : Correlate structural features (e.g., fluorine position) with bioactivity or material properties .
    For example, modifying the phenoxy group with bulky substituents can be modeled to predict solubility and crystallinity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential nitrile vapor release .
  • Storage : Keep in cool (0–6°C), dry conditions, away from oxidizing agents .
  • Disposal : Follow EPA guidelines for halogenated nitrile waste .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

Answer:
Discrepancies may arise from impurities or polymorphic forms. Strategies include:

  • Recrystallization : Purify using solvents like ethanol/water mixtures .
  • X-ray Crystallography : Confirm crystal structure and polymorph identity .
  • Collaborative Validation : Cross-reference data with authoritative databases (e.g., PubChem, NIST) .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

  • Pharmaceutical Intermediates : Used in synthesizing fluorinated amines or carboxylic acids via reduction/oxidation .
  • Ligand Design : Acts as a precursor for fluorinated ligands in catalysis .
  • Polymer Chemistry : Incorporated into high-performance polymers for electronic devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.